Advanced Technical Guide to N-Methoxyprop-2-en-1-amine Hydrochloride: Bifunctional Reactivity and Radical Cascade Applications
Advanced Technical Guide to N-Methoxyprop-2-en-1-amine Hydrochloride: Bifunctional Reactivity and Radical Cascade Applications
Executive Summary
As organic synthesis shifts toward highly functionalized, three-dimensional scaffolds for drug discovery, the demand for bifunctional building blocks has surged. N-Methoxyprop-2-en-1-amine hydrochloride (CAS: 93596-98-6)[1][2] is a highly specialized reagent that bridges the gap between Weinreb amide chemistry and olefin-based radical functionalization. By combining an O-methylhydroxylamine core with an allyl handle, this molecule serves as a linchpin for synthesizing complex heterocycles, particularly through photoredox-catalyzed radical cascade cyclizations[3][4].
This whitepaper, designed for senior synthetic chemists and drug development professionals, deconstructs the physicochemical properties, stereoelectronic advantages, and field-proven protocols associated with this unique compound.
Physicochemical Profile & Structural Data
Understanding the baseline properties of N-Methoxyprop-2-en-1-amine hydrochloride is critical for predicting its behavior in biphasic coupling reactions and downstream purification.
Table 1: Core Physicochemical Properties [1][2]
| Property | Value / Description |
| IUPAC Name | N-Methoxyprop-2-en-1-amine hydrochloride |
| Common Synonyms | N-Allyl-O-methylhydroxylamine HCl; Methoxy(prop-2-en-1-yl)amine HCl |
| CAS Registry Number | 93596-98-6 |
| Molecular Formula | C₄H₁₀ClNO (Free base: C₄H₉NO) |
| Molecular Weight | 123.58 g/mol |
| Monoisotopic Mass (Free Base) | 87.068 Da |
| Structural Features | Terminal alkene, secondary amine, N-linked methoxy group |
Mechanistic Insights: The Stereoelectronic "N-Methoxy Advantage"
In standard amide chemistry, the partial double-bond character of the C-N bond restricts free rotation, often locking the molecule in a conformation that is unfavorable for intramolecular reactions. As an Application Scientist, I frequently observe chemists struggling with low yields in cyclization reactions due to these rigid conformational barriers.
The introduction of the N-methoxy group fundamentally alters this dynamic[5].
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Lowering the Rotational Barrier : The highly electronegative oxygen of the methoxy group withdraws electron density from the nitrogen lone pair via inductive effects. This diminishes the resonance contribution of the nitrogen lone pair to the carbonyl carbon, significantly lowering the double-bond character of the C-N bond[5].
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Conformational Pre-organization : The reduced rotational barrier allows the allyl side chain to freely rotate into the reactive s-cis conformation.
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Intermediate Stabilization : During radical cascade cyclizations, computational studies utilizing Hamiltonian algorithms demonstrate that the N-methoxy group stabilizes the resulting cyclic transition states and intermediate radicals far better than simple N-alkyl groups[5].
Table 2: Comparative Reactivity in Cascade Cyclizations [5]
| N-Substituent on Benzamide | C-N Rotational Barrier | Predominant Conformation | Cyclization Yield |
| -CH₃ (N-Methyl) | High | s-trans (Unreactive) | < 20% (High SM recovery) |
| -OCH₃ (N-Methoxy) | Low | s-cis (Reactive) | 74% – 90% |
Synthetic Applications: Accessing Isoquinolinone Scaffolds
The primary advanced application of N-Methoxyprop-2-en-1-amine hydrochloride is the synthesis of N-allyl-N-methoxybenzamides . These precursors are highly susceptible to [3][4].
When exposed to a radical source (e.g., a difluoromethyl radical, CF₂H•), the radical regioselectively adds to the terminal carbon of the allyl group. The resulting secondary alkyl radical rapidly undergoes intramolecular cyclization onto the adjacent aromatic ring. Subsequent oxidation and deprotonation yield highly functionalized 2-methoxy-3,4-dihydroisoquinolin-1(2H)-ones [3][4], a privileged scaffold in medicinal chemistry.
Fig 1: Synthetic workflow from the amine hydrochloride to the functionalized isoquinolinone scaffold.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are engineered to be self-validating, ensuring that intermediate integrity is maintained throughout the synthetic sequence.
Protocol A: Synthesis of N-Allyl-N-methoxybenzamide[6][7]
Objective: High-yield coupling while preventing premature N-O bond cleavage.
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Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Methoxyprop-2-en-1-amine hydrochloride (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.
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Base Addition : Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 2.5 equiv, 25 mmol) dropwise over 5 minutes. Causality: The excess base is required to first liberate the free amine from the HCl salt and subsequently quench the HCl generated during acylation.
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Acylation : Add benzoyl chloride (1.1 equiv, 11 mmol) dropwise. The solution will turn cloudy as triethylamine hydrochloride precipitates.
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Validation Check : Stir for 2 hours at room temperature. Perform TLC (20% EtOAc/Hexanes). The highly polar amine salt (R_f ~ 0.1 in 10% MeOH/DCM) must be completely consumed, yielding a single non-polar spot (R_f ~ 0.6)[6].
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Workup : Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification : Flash column chromatography yields the product as a colorless oil (Typical yield: 88-90%)[7][6].
Protocol B: Photoredox-Catalyzed Cascade Cyclization[3][4]
Objective: Metal-free or Ir-catalyzed radical addition/cyclization to form the isoquinolinone core.
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Reaction Setup : In an oven-dried Schlenk tube, combine N-allyl-N-methoxybenzamide (1.0 equiv, 0.26 mmol), a radical precursor (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane, 2.0 equiv, 0.52 mmol), and a photoredox initiator (e.g., 4-methoxyphenyl diazonium salt, 2.0 equiv)[3].
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Degassing : Dissolve the mixture in anhydrous solvent (e.g., CH₃CN) and degas via three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger and will rapidly terminate the cascade sequence if not rigorously excluded.
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Irradiation : Irradiate the mixture using a Blue LED (460 nm) at room temperature for 12–24 hours until complete consumption of the starting material is observed via LC-MS.
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Isolation : Concentrate the crude mixture and purify via flash chromatography to isolate the functionalized 2-methoxy-3,4-dihydroisoquinolin-1(2H)-one[3].
Fig 2: Mechanistic pathway of the photoredox-catalyzed radical addition and intramolecular cascade cyclization.
References
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PubChem Database , "93596-98-6 (C4H9NO) - PubChemLite". National Center for Biotechnology Information. Available at:[Link]
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Royal Society of Chemistry , "Electronic Supplementary Material (ESI) for Chemical Communications: Cascade radical addition and cyclization". Available at: [Link]
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ResearchGate , "Photoredox-catalysed Radical Difluoromethylation/Cyclization of N-Acryloyl-2-arylbenzimidazole to Access CF2H-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones". Available at:[Link]
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Josai University Educational Corporation , "学位論文要旨 (Thesis Summary): Structural Optimization and Cyclization of N-methoxybenzamide derivatives". Available at:[Link]
Sources
- 1. Methoxy(prop-2-en-1-yl)aminehydrochloride - CAS号 93596-98-6 - 摩熵化学 [molaid.com]
- 2. PubChemLite - 93596-98-6 (C4H9NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. libir.josai.ac.jp [libir.josai.ac.jp]
- 6. rsc.org [rsc.org]
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